3-(Methoxyethoxy)quinoline chemical structure and physical properties
3-(Methoxyethoxy)quinoline chemical structure and physical properties
An In-depth Technical Guide to the Chemical Landscape of 3-Alkoxyquinolines
A Foreword on 3-(Methoxyethoxy)quinoline: Initial literature and database searches for the specific compound "3-(Methoxyethoxy)quinoline" did not yield dedicated scientific documentation. This suggests that it may be a novel or less-studied molecule. Recognizing this, the following guide has been structured to provide a comprehensive technical overview of the broader, well-documented class of 3-Alkoxyquinolines . This approach will equip researchers, scientists, and drug development professionals with the foundational knowledge of the synthesis, properties, and potential applications of this important class of heterocyclic compounds, using the readily available data for 3-Methoxyquinoline as a primary example.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of an alkoxy group at the 3-position of the quinoline ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its therapeutic potential.
Chemical Structure and Physical Properties of 3-Alkoxyquinolines
The general structure of a 3-alkoxyquinoline consists of a quinoline ring system with an alkoxy group (-OR) attached to the C3 position. The nature of the 'R' group can vary, influencing the molecule's overall physical and chemical characteristics. For instance, increasing the length of the alkyl chain will increase lipophilicity and may affect the compound's solubility and pharmacokinetic profile.
As a representative example, the physical and chemical properties of 3-Methoxyquinoline are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO | [4][5] |
| Molecular Weight | 159.18 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| CAS Number | 6931-17-5 | [4][5] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [4] |
| Predicted XLogP3 | 2.4 | [6] |
| Predicted pKa | 3.12 ± 0.12 |
Synthesis of 3-Alkoxyquinolines
A common and reliable method for the synthesis of 3-alkoxyquinolines is through the Williamson ether synthesis, starting from 3-hydroxyquinoline. This method involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for 3-alkoxyquinolines via Williamson ether synthesis.
Experimental Protocol: Synthesis of 3-Methoxyquinoline
The following protocol is adapted from a known procedure for the synthesis of 3-methoxyquinoline from 3-bromoquinoline, which is a variation of the theme of introducing a methoxy group at the 3-position.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoquinoline (e.g., 48 mmol) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add a 30% solution of sodium methoxide in methanol (e.g., 54 mmol) followed by copper iodide (e.g., 2.4 mmol) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 16 hours under a nitrogen atmosphere.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous mixture with diethyl ether.
-
Purification: Wash the combined organic layers sequentially with water and saturated brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxyquinoline.
Spectroscopic Characterization
The structural elucidation of 3-alkoxyquinolines relies on a combination of spectroscopic techniques. The data for 3-methoxyquinoline serves as a representative example.[4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 3-methoxyquinoline in CDCl₃ is expected to show characteristic signals for the aromatic protons of the quinoline ring, typically in the range of δ 7.0-8.5 ppm. A singlet corresponding to the methoxy protons (-OCH₃) would appear further upfield, around δ 3.7 ppm.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms of the 3-methoxyquinoline molecule. The carbon of the methoxy group will appear around 55-60 ppm, while the aromatic carbons will resonate in the 100-160 ppm region.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline core (1500-1600 cm⁻¹), and a strong C-O stretching band for the ether linkage (around 1000-1300 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For 3-methoxyquinoline, the [M+H]⁺ peak would be observed at m/z 160.[4]
Applications in Drug Development
Quinoline derivatives are a prominent class of scaffolds in the development of new therapeutic agents, particularly in oncology.[1][2][3] The introduction of alkoxy groups can fine-tune the pharmacological properties of these molecules. Many quinoline-based drugs function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[7][8]
For instance, quinoline derivatives have been developed as inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated, can lead to increased cell proliferation, survival, and metastasis.
Caption: Inhibition of the c-Met signaling pathway by quinoline-based inhibitors.
The versatility of the quinoline scaffold allows for the synthesis of large libraries of derivatives, including various 3-alkoxyquinolines, which can be screened for activity against a range of biological targets. The insights gained from such studies can guide the rational design of more potent and selective drug candidates.
References
-
PubChem. 3-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. 2025.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of the Iranian Chemical Society. 2022.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 2023.
-
ChemWhat. 3-Methoxyquinoline. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. 3-Methoxyquinoline | 6931-17-5 [m.chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 3-Methoxyisoquinoline | C10H9NO | CID 12464194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
